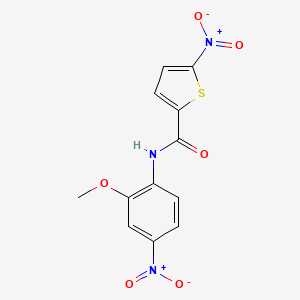

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features both nitro and methoxy functional groups attached to a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Types of Reactions:

Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

Reduction: Formation of N-(2-amino-4-nitrophenyl)-5-nitrothiophene-2-carboxamide.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide exhibits significant antibacterial properties. Studies indicate its effectiveness against a range of bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound's mechanism of action involves activation by bacterial nitroreductases, which leads to bactericidal effects by disrupting cellular processes.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound demonstrated potent activity against multi-drug resistant strains. It not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests its potential role in developing new treatments for resistant infections.

Cytotoxicity and Anticancer Properties

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to its structure can enhance potency and selectivity against specific bacterial strains or cancer cells. For instance, the presence of both nitro and thiophene groups contributes to its unique reactivity and stability profiles .

| Structural Feature | Impact on Activity |

|---|---|

| Nitro group | Enhances antibacterial activity |

| Thiophene ring | Contributes to electronic properties |

| Carboxamide group | Affects solubility and bioavailability |

Materials Science Applications

Beyond medicinal uses, this compound shows promise in materials science, particularly in organic electronics. Its unique structural properties may allow it to be used in the development of organic semiconductors or photonic devices due to its electronic characteristics.

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, influencing cellular pathways and leading to various biological effects .

Comparación Con Compuestos Similares

- N-(2-methoxy-4-nitrophenyl)acetamide

- 2-methoxy-4-nitrophenyl isothiocyanate

- 2-methoxy-4-nitrophenyl isocyanate

Comparison: N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and methoxy groups on a thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and materials science .

Actividad Biológica

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group, a nitro group, and a thiophene ring, along with a carboxamide functional group. Its unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

The mechanism of action involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects. The compound's ability to overcome efflux mechanisms makes it a promising candidate for further development in drug formulations aimed at treating bacterial infections.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 μg/mL |

| Klebsiella spp. | 16 μg/mL |

| Shigella spp. | 8 μg/mL |

| Salmonella spp. | 16 μg/mL |

Anticancer Activity

In addition to its antibacterial properties, the compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that it exhibits significant cytotoxicity against various cancer types:

- PACA2 (pancreatic cancer cell line)

- A549 (lung carcinoma cell line)

The cytotoxicity was assessed using the MTT assay, with doxorubicin used as a positive control. The results indicated that several compounds demonstrated IC50 values indicating effective cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PACA2 | 53.5 |

| This compound | A549 | 34.9 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within bacterial and cancer cells. Molecular docking studies suggest that the nitro thiophene group is critical for its antibacterial activity, particularly in inhibiting the AcrB efflux pump. Additionally, the compound may alter cellular oxidative stress pathways and enzyme activities, contributing to its anticancer effects.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : In a study published in Medicinal Chemistry, the compound showed potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in overcoming antibiotic resistance.

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives of nitrophenyl compounds against pancreatic and lung cancer cell lines, demonstrating that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Activity : The compound was also evaluated for antioxidant properties through DPPH scavenging assays, showing dose-dependent inhibition comparable to ascorbic acid at certain concentrations .

Propiedades

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O6S/c1-21-9-6-7(14(17)18)2-3-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZDZUODBKUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.